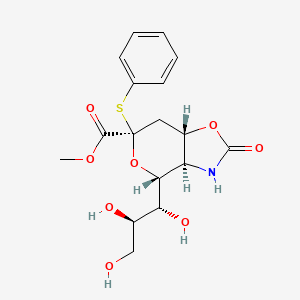

Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate

Description

This compound (CAS: 934591-79-4) is a sialic acid derivative with a 5-N,4-O-carbonyl protective group, a phenyl thio-glycoside (2-thio), and a methyl ester at the C1 position. Its molecular formula is C₁₇H₂₁NO₈S (MW: 399.41 g/mol). The 5-N,4-O-carbonyl group stabilizes the amine and hydroxyl groups during synthesis, while the thio-glycosidic bond enhances stability against enzymatic degradation compared to O-glycosides . It is used as a glycosyl donor in oligosaccharide synthesis and functionalized glycoconjugates .

Properties

IUPAC Name |

methyl (3aR,4R,6R,7aS)-2-oxo-6-phenylsulfanyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO8S/c1-24-15(22)17(27-9-5-3-2-4-6-9)7-11-12(18-16(23)25-11)14(26-17)13(21)10(20)8-19/h2-6,10-14,19-21H,7-8H2,1H3,(H,18,23)/t10-,11+,12-,13-,14-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTWMNLOCAQKPJ-NPPSNJSXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2C(C(O1)C(C(CO)O)O)NC(=O)O2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)O2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate, with the CAS number 934591-79-4, is a synthetic compound that has garnered interest in various fields of biological research. Its complex structure and potential biological activities make it a subject of investigation for therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H21NO8S |

| Molecular Weight | 399.414 g/mol |

| InChI Key | PWTWMNLOCAQKPJ-LDMYBJDZSA-N |

| PubChem CID | 133554242 |

| IUPAC Name | Methyl 2-oxo-6-phenylsulfanyl-4-[(1S,2S)-1,2,3-trihydroxypropyl]-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate |

Physical Properties

- Appearance : Crystalline powder

- Color : White-Yellow

- Purity : ≥98.0% (HPLC)

Research indicates that the compound may exert its biological effects through multiple mechanisms:

- Inhibition of Glycosylation : It has been shown to inhibit glycosylation processes in various cell lines, which is crucial for cellular communication and function.

- Modulation of Cytokine Activity : Studies suggest that it may influence cytokine production, particularly interleukin (IL)-15, which plays a role in inflammatory responses and autoimmune disorders .

Study on Cytokine Modulation

A study published in the Journal of Immunology investigated the effects of methyl (Phenyl 5-N,4-O-Carbonyl) on IL-15 production in immune cells. The findings suggested that treatment with this compound led to a significant reduction in IL-15 levels compared to untreated controls. This reduction correlated with decreased activation of T-cells and natural killer (NK) cells, indicating potential therapeutic applications in autoimmune diseases .

Antiviral Activity

Another notable study explored the antiviral properties of this compound against influenza viruses. In vitro assays demonstrated that methyl (Phenyl 5-N,4-O-Carbonyl) significantly inhibited viral replication by interfering with the viral entry process into host cells. The mechanism was attributed to its ability to modify glycoprotein structures on the viral surface .

Toxicological Profile

While the biological activities are promising, understanding the toxicological aspects is equally crucial:

- Acute Toxicity Studies : In animal models, acute toxicity was assessed at various doses. No severe adverse effects were observed at lower concentrations; however, higher doses resulted in mild liver and kidney stress .

- Long-term Exposure Risks : Long-term studies indicated potential risks for organ-specific toxicity at elevated doses, necessitating careful consideration for therapeutic use .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytokine Modulation | Decreased IL-15 levels | |

| Antiviral Activity | Inhibition of influenza virus replication | |

| Toxicity | Mild liver stress at high doses |

Chemical Comparison with Similar Compounds

| Compound Name | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|

| Methyl (Phenyl 5-N) | 399.414 | Cytokine modulation |

| Methyl (Acetamido) | 567.56 | Antiviral properties |

Scientific Research Applications

Pharmaceutical Development

Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly anti-cancer agents. Its unique structural features enable modifications that enhance therapeutic efficacy.

Key Insights:

- Drug Synthesis : The compound's reactivity allows for the creation of diverse drug candidates that target various biological pathways.

- Therapeutic Efficacy : Modifications to the compound can lead to improved selectivity and reduced side effects in drug formulations.

Biochemical Research

In biochemical studies, this compound is utilized to investigate carbohydrate metabolism and enzyme interactions. It provides valuable insights into biological processes that could lead to new treatments for metabolic disorders.

Applications in Research:

- Enzyme Studies : The compound can be used to explore enzyme kinetics and mechanisms.

- Metabolic Pathways : It aids in understanding carbohydrate metabolism, which is essential for developing therapies for diabetes and other metabolic diseases.

Material Science

In material science, Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate can be incorporated into polymer formulations to enhance material properties such as flexibility and resistance to environmental factors.

Material Enhancements:

- Polymer Applications : The compound improves the mechanical properties of polymers used in various applications.

- Durability : Its inclusion in materials can lead to products with longer lifespans and better performance under stress.

Diagnostics

This compound plays a significant role in developing diagnostic tools, particularly assays that require specific interactions with biological molecules. It is instrumental in disease detection and monitoring.

Diagnostic Innovations:

- Assay Development : The compound's ability to interact with biomolecules makes it suitable for creating sensitive diagnostic assays.

- Disease Monitoring : Its application can aid in tracking disease progression and response to treatment.

Food Industry

In the food industry, Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate is explored for its potential as a food preservative. Its chemical properties may inhibit microbial growth and extend shelf life without compromising safety.

Food Preservation:

- Microbial Inhibition : The compound's properties could be leveraged to develop natural preservatives.

- Shelf Life Extension : Its application may help maintain food quality over longer periods.

Summary Table of Applications

| Application Area | Key Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis and modification | Enhanced therapeutic efficacy |

| Biochemical Research | Enzyme interaction studies | Insights into metabolic disorders |

| Material Science | Polymer formulation enhancements | Improved flexibility and durability |

| Diagnostics | Development of sensitive assays | Effective disease detection and monitoring |

| Food Industry | Potential food preservative | Extended shelf life without safety compromise |

Comparison with Similar Compounds

Structural Variations and Protective Groups

Key structural differences among analogs include:

- Protective groups (e.g., acetyl, benzoyl, isopropylidene, propargyl).

- Stereochemistry (α vs. β anomeric configuration).

- Substituents (e.g., adamantanyl, propargyloxy).

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- The β-configuration in the target compound contrasts with α-anomers (e.g., Compound 8), which exhibit distinct optical rotations ([α]D +23.1 vs. +13.4 in related analogs) .

- Propargyloxy (Compound 23) and adamantanyl (Donor 9) groups introduce steric bulk or click chemistry handles, altering solubility and reactivity .

Table 2: Reactivity and Glycosylation Efficiency

Key Observations :

- The 5-N,4-O-carbonyl group in the target compound and analogs (e.g., Compound 6) acts as an electron-withdrawing group (EWG), necessitating higher activation temperatures but improving donor stability .

- Propargyl-modified analogs (e.g., Compound 23) enable click chemistry applications, broadening utility in bioconjugation .

Physical and Spectroscopic Properties

Table 3: HRMS and NMR Data Comparison

Key Observations :

Q & A

Q. What are the common protecting group strategies for synthesizing sialic acid derivatives like this compound?

The synthesis of sialic acid glycosides often employs a combination of transient and permanent protecting groups to manage regioselectivity. For example, the 5-N,4-O-carbonyl group in the compound acts as a bifunctional protecting system, stabilizing the amide and enabling selective deprotection during glycosylation . The benzyl (Bn) group is frequently used for hydroxyl protection (e.g., O-benzylation at C-7, C-8, and C-9 positions), as seen in related analogs . Thiocarbonyl groups (e.g., 2-thio substitution) enhance stability against hydrolysis during coupling reactions .

Q. How is the stereochemistry of the glycosidic bond confirmed in this compound?

Stereochemical confirmation relies on NMR analysis, particularly -NMR coupling constants (-values) and NOE correlations. For instance, axial-equatorial proton coupling (e.g., ) and anomeric proton shifts (δ ~4.4–4.8 ppm) confirm the beta-D-galacto configuration . X-ray crystallography of similar compounds (e.g., methyl 2-thio-sialosides) provides additional validation .

Q. What characterization techniques are critical for verifying synthetic intermediates?

Key techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.